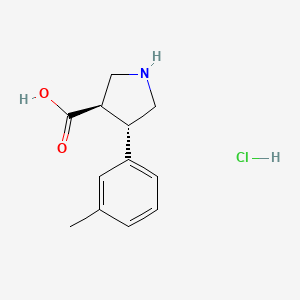

![molecular formula C8H5BrN2O B1525761 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde CAS No. 1004550-20-2](/img/structure/B1525761.png)

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde

Übersicht

Beschreibung

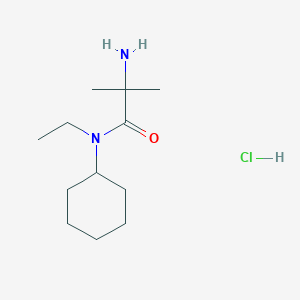

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is a unique chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is represented by the SMILES string BrC1=CN=C2N1C=C (C=O)C=C2 .Chemical Reactions Analysis

In the synthesis of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, there was a fierce competition between amidation and bromination . The iodine played an extremely important role in this C–C bond cleavage reaction .Wissenschaftliche Forschungsanwendungen

Synthesis of N-(Pyridin-2-yl)amides

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde: serves as a precursor in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These compounds have significant biological and therapeutic value, often serving as pharmacophores in various medicinal molecules. The synthesis process involves mild and metal-free conditions, making it an environmentally friendly choice for producing these valuable amides.

Creation of Imidazo[1,2-a]pyridines

The compound is also crucial for synthesizing imidazo[1,2-a]pyridines, which have garnered attention due to their varied medicinal applications . These structures can be synthesized from the same starting materials as N-(pyridin-2-yl)amides, highlighting the versatility of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde in medicinal chemistry.

One-Pot Synthesis Methodology

A one-pot synthesis method utilizing 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde has been developed, which is accompanied by dimethyl sulfoxide (DMSO) oxidation . This method simplifies the synthesis process and can be performed at room temperature, increasing its practicality for laboratory applications.

Pharmaceutical Intermediates

This compound is used as an intermediate in the synthesis of various pharmaceutical agents . The ability to introduce lactams onto the 3-Bromoimidazo[1,2-a]pyridine structure is particularly noteworthy, as it opens up pathways for creating new and potentially effective pharmaceuticals.

Central Nervous System (CNS) Agents

Imidazo[1,2-a]pyridines, derived from 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde, act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics . They are claimed to produce fewer side effects compared to classical benzodiazepines, making them efficient substitutes for traditional drugs.

Bioactive Chemical Entity Detection

The derivatives of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde have been used in methods to detect new bioactive chemical entities that offer protection against seizures . This application is crucial in the development of new therapeutic agents for the treatment and management of seizure disorders.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be a biochemical reagent used in the preparation of other compounds . It’s also worth noting that it may have an impact on the respiratory system .

Mode of Action

It is known that it can be used in the synthesis of n-(pyridin-2-yl)amides and other 3-bromoimidazopyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

Biochemical Pathways

It is known that this compound can be used for the preparation of (5z)-5-[(3-acetylimidazo[1,2-α]pyridin-6-yl) methylidene]-1,3-thiazolidine-2,4-dione .

Action Environment

It is recommended to store the product under the recommended conditions in the certificate of analysis .

Eigenschaften

IUPAC Name |

3-bromoimidazo[1,2-a]pyridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCPYYAVCSERGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726248 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde | |

CAS RN |

1004550-20-2 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004550-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

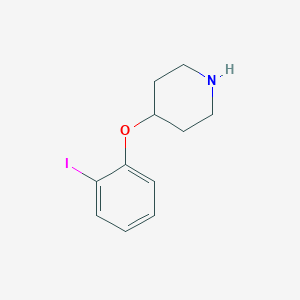

![4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525689.png)

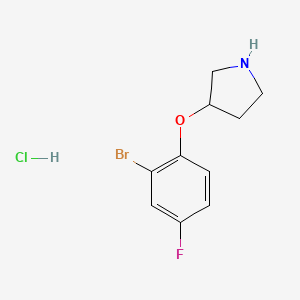

![4-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525691.png)

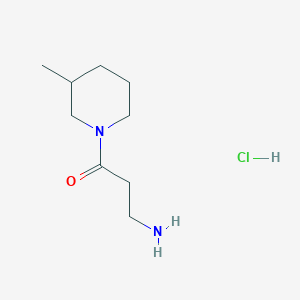

![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)

![1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525693.png)

![6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1525694.png)

![N-[(2-aminophenyl)methyl]methanesulfonamide](/img/structure/B1525696.png)